N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is a chemical compound characterized by its unique molecular structure, which includes a benzo[d][1,3]dioxol moiety and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions, including nitration, reduction, and cyclization. The cyclopropyl group is often introduced using cyclopropanation reactions, followed by hydroxylation to introduce the hydroxyl group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research may focus on its efficacy in treating various diseases, such as cancer or inflammatory conditions.
Industry: In industry, this compound could be utilized in the production of pharmaceuticals, agrochemicals, or other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
(E)-9-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)non-8-en-1-one
Uniqueness: N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and industrial developments may unlock even more uses for this intriguing compound.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-11(9-1-2-9)5-6-16-14(19)15(20)17-10-3-4-12-13(7-10)22-8-21-12/h3-4,7,9,11,18H,1-2,5-6,8H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVFIYXKUAWNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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